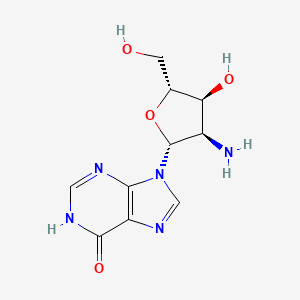
3-(1,3-Benzoxazol-2-yl)-2-pyridinol
Übersicht
Beschreibung
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .
Molecular Structure Analysis
The molecule of a benzoxazole derivative can have a nitrogen atom between 1,3-benzoxazol-2-yl and another group . For such a compound, there can be multiple possible conformers and tautomers .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a benzoxazole derivative can vary. For example, 3-(1,3-benzoxazol-2-yl)-1-propanamine has a molecular weight of 176.22 and is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von „3-(1,3-Benzoxazol-2-yl)-2-pyridinol“ wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen zeigten Wirksamkeit gegen verschiedene bakterielle und fungale Stämme. Beispielsweise wurden sie gegen Escherichia coli und Staphylococcus aureus sowie gegen Candida albicans und Aspergillus niger getestet . Die Fähigkeit, das Wachstum dieser Mikroorganismen zu hemmen, macht diese Derivate zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel.
Antitumor-Eigenschaften
Einige Derivate von „this compound“ wurden auf ihre Antitumor-Aktivitäten untersucht. Es wurde festgestellt, dass sie hemmende Wirkungen auf humane kolorektale Karzinom-(HCT116)-Krebszelllinien zeigen. Die Wirksamkeit der Verbindungen wird mit Standardmedikamenten wie 5-Fluorouracil verglichen, was ihr Potenzial als Antitumormittel zeigt .
Photophysikalische Eigenschaften
Die photophysikalischen Eigenschaften von Derivaten von „this compound“ sind bemerkenswert. Sie absorbieren im Bereich von 296 bis 332 nm und emittieren im Bereich von 368 bis 404 nm mit exzellenter Quantenausbeute. Diese Eigenschaften machen sie geeignet für den Einsatz als fluoreszierende Sonden und sensorische Materialien .
Chemotherapeutische Aktivität
Benzoxazol-Derivate, darunter „this compound“, wurden als chemotherapeutisch wirksam beschrieben. Sie wurden als Antitumormittel eingesetzt und haben sich in der Entwicklung neuer therapeutischer Medikamente als vielversprechend erwiesen .
Zwischenprodukte für biologisches Material
Aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten werden Benzoxazol-Derivate als Zwischenprodukte bei der Herstellung neuer biologischer Materialien eingesetzt. Ihre strukturelle Vielseitigkeit ermöglicht die Synthese von Verbindungen mit gezielten biologischen Funktionen .
Fluoreszierende Sonden und sensorische Materialien
Die exzellenten photophysikalischen Eigenschaften dieser Derivate machen sie nützlich als fluoreszierende Sonden und sensorische Materialien. Ihre breiten Spektralfenster und hohen molaren Absorptionen, gepaart mit guter Fluoreszenzquantenausbeute, ermöglichen ihre Anwendung in verschiedenen Sensortechnologien .
Protein-Tyrosin-Phosphatase-1B (PTB-1B)-inhibitorische Aktivität
Orthosubstituierte Naphthoxazol-Derivate, die aus „this compound“ synthetisiert werden können, zeigen eine vielversprechende inhibitorische Aktivität für PTB-1B. Dieses Enzym ist ein Ziel für die antidiabetische Aktivität, wodurch diese Derivate zu potenziellen Kandidaten für die Diabetesbehandlung werden .
Antidiabetische Aktivität
Die Derivate wurden auch auf ihre in-vivo-antidiabetische Aktivität in verschiedenen Mausmodellen untersucht. Ihre Fähigkeit, PTB-1B zu hemmen, deutet auf ihre potenzielle Verwendung bei der Behandlung von Diabetes hin .
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been reported to interact with various targets such as peptide deformylase and Cathepsin S . These targets play crucial roles in various biological processes, including protein synthesis and degradation.
Mode of Action
For instance, interaction with peptide deformylase can inhibit protein synthesis , while interaction with Cathepsin S can affect protein degradation .
Biochemical Pathways
It is known that benzoxazole derivatives can influence various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzoxazole derivatives can vary widely depending on their chemical structure .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of benzoxazole derivatives are promising. They have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBFGQSBFRQBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



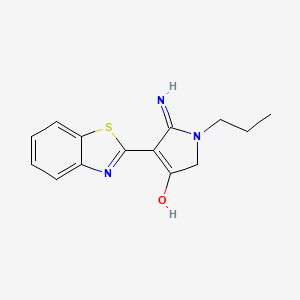


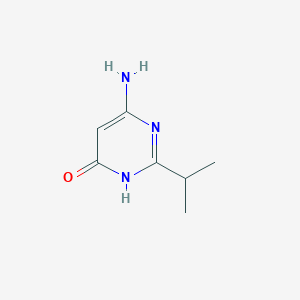

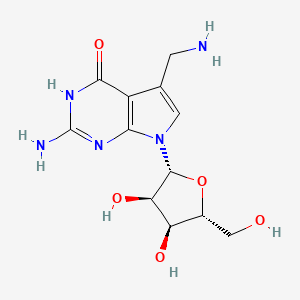

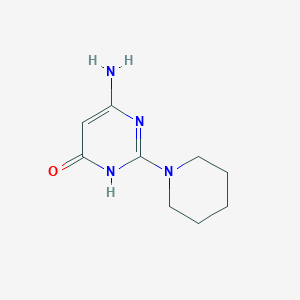
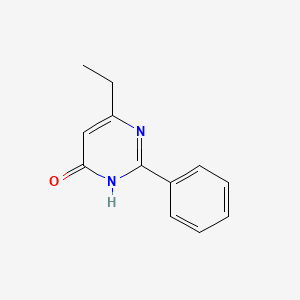

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
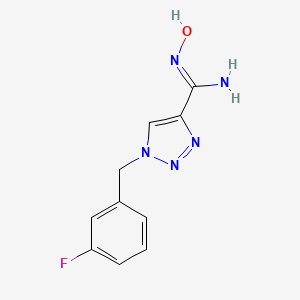
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
